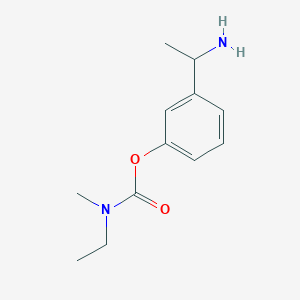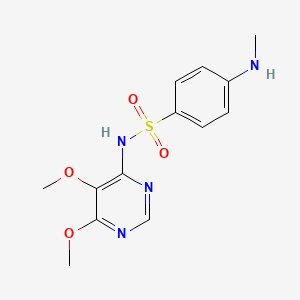
N4-Methyl Sulfadoxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Methyl Sulfadoxine is a sulfonamide derivative, which belongs to a class of synthetic antimicrobial agents. Sulfonamides are known for their broad-spectrum antibacterial properties and are used to treat various bacterial infections. This compound is particularly noted for its long-acting properties and is often used in combination with other drugs to enhance its efficacy .
Métodos De Preparación
The preparation of N4-Methyl Sulfadoxine involves several synthetic routes. One common method includes the reaction of methyl methoxyacetate with excessive diethyl oxalate to generate 3-methoxy-2-oxo-methylethyl succinate. This intermediate is then decarbonylated to obtain 2-methoxy-methylethyl malonate. The malonate is reacted with formamide to generate a cyclocompound, which is further reacted with phosphorus oxychloride to produce a chloride. Finally, a condensation reaction followed by methoxylation yields this compound .
Análisis De Reacciones Químicas
N4-Methyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert this compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and other nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N4-Methyl Sulfadoxine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other sulfonamide derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit the growth of various bacterial strains.
Medicine: this compound is used in combination with other drugs to treat malaria and other bacterial infections.
Industry: It is used in the production of veterinary medicines and other pharmaceutical products.
Mecanismo De Acción
N4-Methyl Sulfadoxine exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for incorporation into folic acid, it disrupts the synthesis, repair, and methylation of DNA, ultimately inhibiting bacterial growth .
Comparación Con Compuestos Similares
N4-Methyl Sulfadoxine is similar to other sulfonamide compounds such as:
Sulfamethazine: Used to treat bacterial infections in livestock.
Sulfadiazine: Often used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections.
What sets this compound apart is its long-acting properties, making it particularly effective in combination therapies for treating malaria .
Propiedades
Fórmula molecular |
C13H16N4O4S |
|---|---|
Peso molecular |
324.36 g/mol |
Nombre IUPAC |
N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17) |
Clave InChI |
OTCLFKJHHXFXLY-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
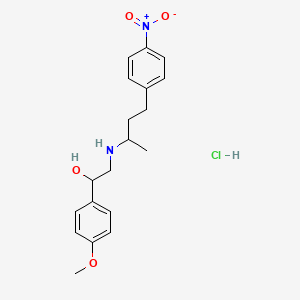


![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
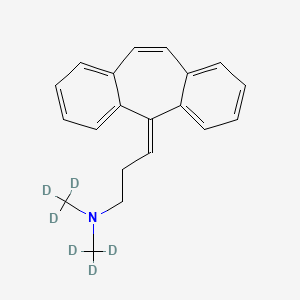
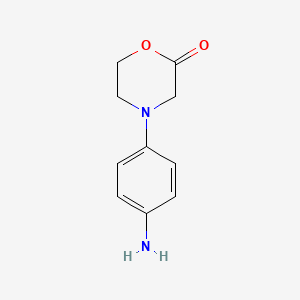
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
